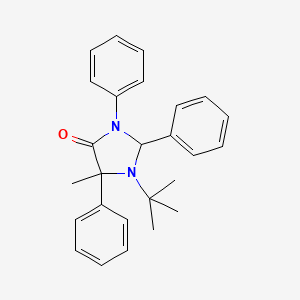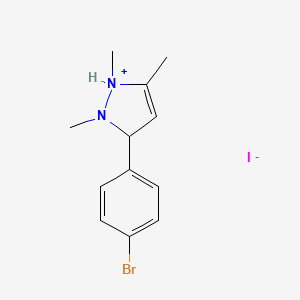![molecular formula C11H18O5 B14596051 [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid CAS No. 59632-01-8](/img/structure/B14596051.png)
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is a compound that combines the structural features of furan, an aromatic organic compound, with an ethoxymethyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Ethoxymethyl)furan-2-yl]methanol typically involves the reaction of furan derivatives with ethoxymethylating agents under controlled conditions. One common method is the reaction of 5-hydroxymethylfurfural with ethyl iodide in the presence of a base to form the ethoxymethyl group. This intermediate can then be further reacted with propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxymethyl and propanoic acid groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.
2,5-Furandimethanol: A furan derivative with two hydroxymethyl groups, used in the synthesis of polymers and other chemicals.
Ethyl furfuryl ether: A furan derivative with an ethyl group, used as a solvent and in the production of fragrances.
Uniqueness
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
59632-01-8 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
[5-(ethoxymethyl)furan-2-yl]methanol;propanoic acid |
InChI |
InChI=1S/C8H12O3.C3H6O2/c1-2-10-6-8-4-3-7(5-9)11-8;1-2-3(4)5/h3-4,9H,2,5-6H2,1H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
QEJHCZYIWHLQLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCOCC1=CC=C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedioate](/img/structure/B14595971.png)
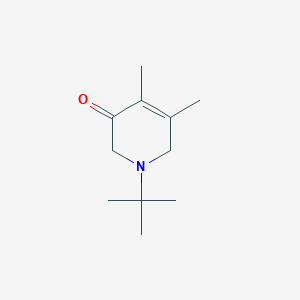
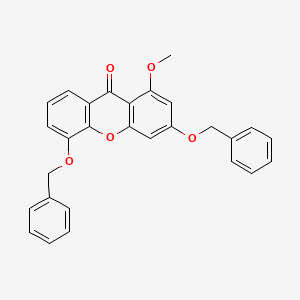
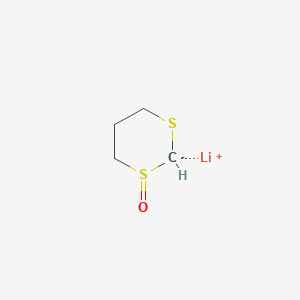

![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
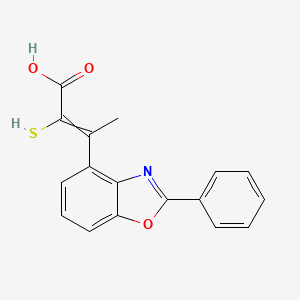
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
